2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
2-Chloro-5-[(4-methoxyanilino)sulfonyl]benzoic acid is an organic compound with the molecular formula C14H12ClNO4S. This compound is characterized by the presence of a chloro group, a methoxyanilino group, and a sulfonyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(4-methoxyanilino)sulfonyl]benzoic acid typically involves the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is sulfonylated using sulfonyl chloride to form the sulfonamide.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common reagents used include sulfuric acid, nitric acid, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-methoxyanilino)sulfonyl]benzoic acid undergoes several types of chemical reactions:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-[(4-methoxyanilino)sulfonyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(4-methoxyanilino)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and chloro groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid
- 4-(5-Chloro-2-methoxyanilino)-4-oxobutanoic acid
- 2-Chloro-5-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid
Uniqueness
2-Chloro-5-[(4-methoxyanilino)sulfonyl]benzoic acid is unique due to the presence of both a methoxyanilino group and a sulfonyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12ClNO5S |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H12ClNO5S/c1-21-10-4-2-9(3-5-10)16-22(19,20)11-6-7-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI Key |
WQVGFKAYHAUMLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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